molecular formula C11H17F3N2O B2819749 N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide CAS No. 2097883-87-7

N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B2819749
CAS No.: 2097883-87-7
M. Wt: 250.265
InChI Key: PHLSZXQLXNLJIT-UHFFFAOYSA-N
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Description

N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H17F3N2O and its molecular weight is 250.265. The purity is usually 95%.
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Scientific Research Applications

Imaging and Diagnostic Applications

One significant area of research that relates closely to the chemical structure of interest involves the development of radioligands for positron emission tomography (PET) imaging. Compounds such as 18F-Mefway have been studied for their ability to quantify serotonin 1A receptors in human subjects, showing potential as PET radioligands despite certain limitations in comparison to other compounds like 18F-FCWAY (Choi et al., 2015). Similarly, [11C]CPPC, targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), demonstrates utility in imaging neuroinflammation and could serve as a model for developing related diagnostic tools (Horti et al., 2019).

Chemical Synthesis and Catalysis

Research into the synthesis of piperidines from propargyl amines and cyclopropanes using Zn(II) catalysis highlights the relevance of such structural motifs in creating highly functionalized molecules. This approach, demonstrated by Lebold et al. (2009), opens avenues for synthesizing complex structures that could include N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide or derivatives thereof (Lebold, Leduc, & Kerr, 2009).

Properties

IUPAC Name

N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O/c12-11(13,14)7-16-5-3-9(4-6-16)15-10(17)8-1-2-8/h8-9H,1-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLSZXQLXNLJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.